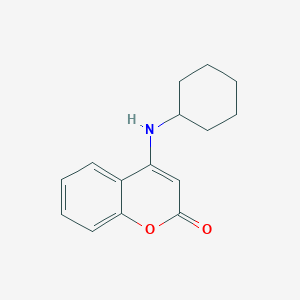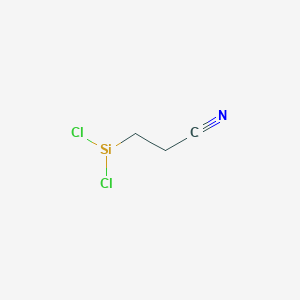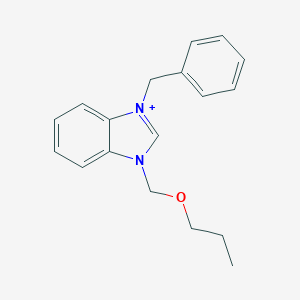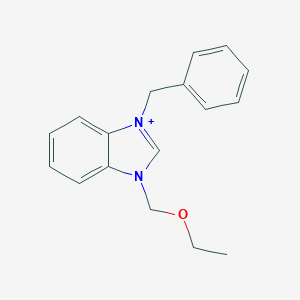![molecular formula C21H28N2O4 B229397 3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(4-METHOXYPHENYL)PROPANAMIDE](/img/structure/B229397.png)
3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(4-METHOXYPHENYL)PROPANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(4-methoxyphenyl)propanamide is a complex organic compound with a molecular formula of C20H27NO4 This compound is known for its unique chemical structure, which includes multiple methoxy groups and an amide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(4-methoxyphenyl)propanamide typically involves multiple steps. One common synthetic route starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with appropriate reagents to introduce the amide linkage and the additional methoxyphenyl group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors and advanced purification techniques like chromatography can further enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(4-methoxyphenyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride can be used to replace methoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the amide linkage.
N-Acetyl-3,4-dimethoxyphenethylamine: Another related compound with an acetyl group instead of the propanamide moiety.
Uniqueness
3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(4-methoxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its multiple methoxy groups and amide linkage make it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C21H28N2O4 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C21H28N2O4/c1-23(13-11-16-5-10-19(26-3)20(15-16)27-4)14-12-21(24)22-17-6-8-18(25-2)9-7-17/h5-10,15H,11-14H2,1-4H3,(H,22,24) |
Clave InChI |
CGSXEKJCYSHTHM-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=C(C=C2)OC |
SMILES canónico |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6,7,8-tetrahydrospiro[3,1-benzothiazine-2,1'-cyclohexane]-4(1H)-thione](/img/structure/B229314.png)

![N-[(E)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide](/img/structure/B229320.png)

![3-benzyl-1-[(pentyloxy)methyl]-3H-benzimidazol-1-ium](/img/structure/B229374.png)



![3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(2-METHOXYPHENYL)PROPANAMIDE](/img/structure/B229398.png)
![1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B229399.png)
![1-[1-(4-Ethylbenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B229400.png)
![1-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B229406.png)
![1-(2-Fluorophenyl)-4-[1-(4-methylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B229407.png)
![N-[4-({4-[benzyl(2-phenylethyl)amino]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B229408.png)
